3-(((4-Bromophenyl)thio)methyl)piperidine
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Overview
Description
3-(((4-Bromophenyl)thio)methyl)piperidine is an organic compound that features a piperidine ring substituted with a bromophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Bromophenyl)thio)methyl)piperidine typically involves the reaction of 4-bromothiophenol with piperidine derivatives. One common method is the nucleophilic substitution reaction where 4-bromothiophenol reacts with a piperidine derivative in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(((4-Bromophenyl)thio)methyl)piperidine can undergo various chemical reactions, including:
Substitution: The bromine atom in the bromophenylthio group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, copper catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(((4-Bromophenyl)thio)methyl)piperidine has several scientific research applications:
Mechanism of Action
its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromophenylthio and piperidine moieties . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromothiophenol: Shares the bromophenylthio group but lacks the piperidine ring.
Piperidine: Lacks the bromophenylthio group but shares the piperidine ring structure.
Thiophenol: Contains the thiophenol group but lacks the bromine atom and piperidine ring.
Uniqueness
3-(((4-Bromophenyl)thio)methyl)piperidine is unique due to the combination of the bromophenylthio group and the piperidine ring. This combination imparts specific chemical and biological properties that are not present in the individual components .
Properties
Molecular Formula |
C12H16BrNS |
---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
3-[(4-bromophenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C12H16BrNS/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-9H2 |
InChI Key |
HZGSEUWGGYYBER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CSC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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